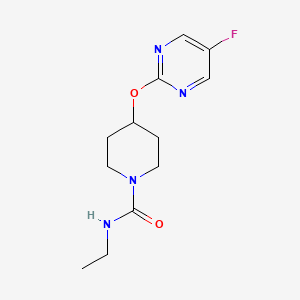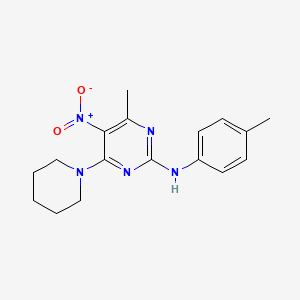
Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate is a chemical compound with the molecular formula C10H12N2O2.Na . It has a molecular weight of 214.2 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol . This reaction gives trans-decahydroquinolines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O2.Na/c11-10(9(13)14)4-1-2-7-6-12-5-3-8(7)10;/h3,5-6H,1-2,4,11H2,(H,13,14);/q;+1/p-1 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 214.2 . The compound’s InChI code is 1S/C10H12N2O2.Na/c11-10(9(13)14)4-1-2-7-6-12-5-3-8(7)10;/h3,5-6H,1-2,4,11H2,(H,13,14);/q;+1/p-1 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Rearrangement Studies
Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate plays a role in chemical synthesis and rearrangement studies. For instance, Sirakanyan et al. (2015) investigated the reaction of similar tetrahydroisoquinoline compounds with bases, leading to unexpected formation of novel compounds via a Smiles-like rearrangement. This study highlights the potential of tetrahydroisoquinoline derivatives in developing new methods for synthesizing biologically interesting compounds (Sirakanyan et al., 2015).
Development of Chelating Ligands
Hu et al. (2003) described the Friedländer condensation of bromobenzaldehyde derivatives, including compounds structurally related to this compound, to afford novel chelating ligands. These ligands, particularly the 6-bromoquinoline derivatives, have shown potential in forming biquinolines or undergoing further transformations (Hu, Zhang, & Thummel, 2003).
Synthesis of Novel Heterocyclic Compounds
In the realm of organic chemistry, tetrahydroisoquinoline derivatives have been utilized in synthesizing a variety of heterocyclic compounds. Marae et al. (2021) synthesized new tetrahydroisoquinolines and related tetrahydrothieno[2,3-c]isoquinolines, demonstrating the versatility of such compounds in chemical synthesis (Marae et al., 2021).
Fluorescence and Analytical Applications
Chuanmin and Qiheng (1991) developed a fluorescence reaction using sodium 7-phenylazo-8-aminoquinoline-5-sulphonate for the determination of trace amounts of gold. This study showcases the potential of similar sodium aminoquinoline compounds in analytical chemistry and fluorescence-based detection methods (Chuanmin & Qiheng, 1991).
Safety and Hazards
Propiedades
IUPAC Name |
sodium;5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.Na/c11-10(9(13)14)4-1-2-7-6-12-5-3-8(7)10;/h3,5-6H,1-2,4,11H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTUXFOGUBEPSF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)C(C1)(C(=O)[O-])N.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate](/img/structure/B2695855.png)


![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)

![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)
![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)

![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)


![N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2695870.png)
